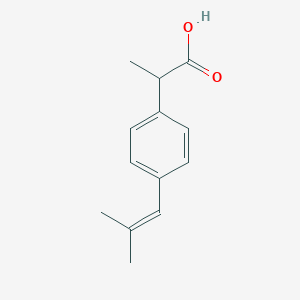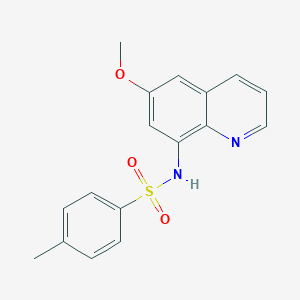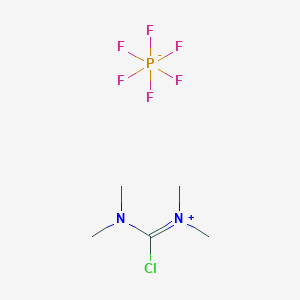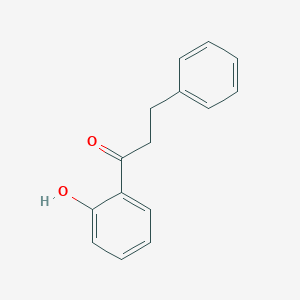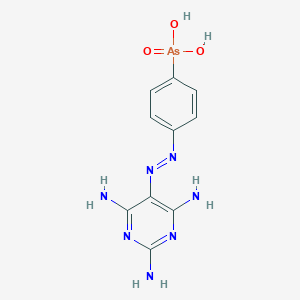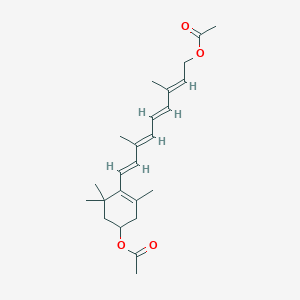
Lachnone A
Vue d'ensemble
Description
Lachnone A is presumed to be a chromone derivative, a class of compounds known for their diverse biological activities and presence in various natural sources. Chromones are a significant focus of synthetic and medicinal chemistry due to their complex structures and potent biological functionalities.
Synthesis Analysis
The synthesis of chromone derivatives, including compounds like Lachnone A, often involves strategic approaches to construct the chromone core, followed by further functionalization. A common method for synthesizing chromone lactones, which Lachnone A may resemble, utilizes domino vinylogous aldol-oxa-Michael reactions as key enantioselective steps. These methods are crucial for accessing various natural products with potential biological activities (Broehmer et al., 2011).
Applications De Recherche Scientifique
Antifungal Activity : Lachnophyllum lactone, an acetylenic lactone which may be similar to Lachnone A, has shown significant antifungal activity against both human pathogenic and phytopathogenic fungi. However, it also exhibited high toxicity against human keratinocytes (LD50 2 micrograms/ml) (Rahalison et al., 1995).
Antimicrobial Properties : Lachnoisoflavones A and B, which might be related to Lachnone A, demonstrated moderate inhibitory activities against bacteria like Escherichia coli and Klebsiella pneumoniae (Awouafack et al., 2011).
Synthesis and Applications in Natural Product Chemistry : A unified synthetic strategy developed for diversonol and Lachnone C suggests that similar methods might be applicable for Lachnone A. This approach allows for enantioselective access to these natural products, which could be useful in various applications (Broehmer et al., 2011).
Chemical Synthesis : Research on the TMSI-promoted vinylogous Michael addition of siloxyfuran to 2-substituted chromones has led to a general approach for the total synthesis of chromanone lactone natural products like Lachnone C. This could potentially be adapted for Lachnone A synthesis (Liu et al., 2015).
Mild Antituberculosis Activity : Lachnones B and D, possibly related to Lachnone A, mildly inhibited the growth of Mycobacterium tuberculosis, suggesting potential use in treating this infectious disease (Rukachaisirikul et al., 2006).
Mécanisme D'action
Target of Action
Lachnone A is a chromone derivative isolated from the filamentous fungus Lachnum sp. BCC 2424 The specific targets of Lachnone A are not explicitly mentioned in the available literature
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Lachnone A is not clearly defined in the available literature Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of Lachnone A
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dihydroxy-2,7-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFSMORTDVVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lachnone A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of Lachnone A?
A1: Unfortunately, the provided research papers primarily focus on other compounds like Lachnone B, C, D, and E, and do not offer specific details regarding the biological activity of Lachnone A.
Q2: Can you tell me about the structural characterization of Lachnone A?
A2: Lachnone A was isolated from the filamentous fungus Lachnum sp. BCC 2424, alongside four other new chromones (Lachnones B-E) and the known compound (2E,6S)-2,6-dimethyl-2,7-octadiene-1,6-diol []. While the research paper mentions that its structure was elucidated using spectroscopic methods [], it doesn't provide the specific molecular formula, weight, or spectroscopic data for Lachnone A.
Q3: Were Lachnones found to have any anti-microbial activity?
A3: Yes, the research indicated that Lachnones B and D exhibited mild inhibitory activity against Mycobacterium tuberculosis, both demonstrating a minimum inhibitory concentration (MIC) of 200 microg/mL [].
Q4: The papers mention other chromanone lactone natural products. How are these compounds related to Lachnones?
A4: Lachnone C, along with gonytolides C and G, microdiplodiasone, blennolide C, and diversonol, are all classified as chromanone lactone natural products [, , ]. Researchers have developed total synthesis strategies for several of these compounds, highlighting the possibility of creating analogous methods for Lachnones in the future [, , ].
Q5: Are there any computational chemistry studies related to Lachnones or similar compounds?
A5: While the provided research papers don't delve into computational studies specifically for Lachnones, the successful total synthesis of related compounds like lachnone C and gonytolides [, ] suggests that computational chemistry techniques, such as molecular modeling and structure-based design, could be valuable tools for future investigations into Lachnones and their potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[p-(2-Methyl-1,2-epoxypropyl)phenyl]propionic Acid](/img/structure/B21823.png)
